molecular formula C12H14O3 B8773812 Methyl 4-(cyclopropylmethoxy)benzoate CAS No. 712313-60-5

Methyl 4-(cyclopropylmethoxy)benzoate

Cat. No. B8773812
Key on ui cas rn: 712313-60-5
M. Wt: 206.24 g/mol
InChI Key: CXEQDDLANOZCSC-UHFFFAOYSA-N
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Patent
US08344029B2

Procedure details

Potassium carbonate (114 g, 827 mmol) and potassium iodide (0.5 g) were added to a 2-butanone (535 mL) solution of methyl 4-hydroxybenzoate (52.4 g, 345 mmol) and cyclopropylmethyl bromide (72.7 g, 517 mmol) at room temperature. The mixture was stirred at 75° C. for 4 hours. The reaction solution was cooled to room temperature, and insoluble substances were separated by filtration. The insoluble substances were further washed with 2-butanone, and the filtrate was concentrated. The residue was dissolved in ethyl acetate (1 L), washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the obtained residue was dried under reduced pressure to give 71.6 g of methyl 4-(cyclopropylmethoxy)benzoate (colorless crystal). All this crystal was dissolved in methanol (715 mL), and a 2 N sodium hydroxide aqueous solution (345 mL, 690 mmol) was added thereto. The resulting mixture was stirred at 60° C. for 3 hours, and the solvents (mainly methanol) were evaporated. The residue was suspended in water (500 mL), and 2 N hydrochloric acid (360 mL) was added thereto under ice-cooling with stirring. The precipitated white solid was collected by filtration, washed with water and n-hexane, and dried under reduced pressure to give 64.6 g of the title compound (white powder, yield: 97%).
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
72.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
535 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:9]=1.[CH:18]1([CH2:21]Br)[CH2:20][CH2:19]1>[I-].[K+].CC(=O)CC>[CH:18]1([CH2:21][O:7][C:8]2[CH:9]=[CH:10][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:16][CH:17]=2)[CH2:20][CH2:19]1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
114 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
52.4 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
72.7 g
Type
reactant
Smiles
C1(CC1)CBr
Name
Quantity
0.5 g
Type
catalyst
Smiles
[I-].[K+]
Name
Quantity
535 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
insoluble substances were separated by filtration
WASH
Type
WASH
Details
The insoluble substances were further washed with 2-butanone
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (1 L)
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)COC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 71.6 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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